An In-depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
An In-depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique physicochemical properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on a specific, yet potentially significant, derivative: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid .
While a specific CAS number for this carboxylic acid is not readily found in major chemical databases, its corresponding ethyl ester, ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate , is documented with CAS Number 1956379-74-0 .[2] This guide will address the synthesis, theoretical properties, and potential applications of the target carboxylic acid, leveraging the available information on its ester precursor and related tetrahydroindazole analogs. The carboxylic acid moiety is a critical functional group in many pharmaceuticals, often responsible for a compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties and Structural Analogs
The properties of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be inferred from its structure and comparison with related compounds.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C9H12N2O2 | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on similar carboxylic acids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group enhances polarity compared to the ethyl ester. |
| pKa | Estimated to be in the range of 4-5. | Typical for a carboxylic acid. |
Key Structural Analogs:
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Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS: 1956379-74-0): The direct precursor to the target compound via hydrolysis.[2]
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5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS: 842972-14-9): A positional isomer that may share some biological activities.
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1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids: A class of related compounds with demonstrated anti-inflammatory activity.[3]
Synthesis and Reaction Pathways
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be logically approached through the preparation of its ethyl ester followed by a straightforward hydrolysis step. A plausible synthetic route is outlined below.
Proposed Synthesis of Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
A common and effective method for constructing the tetrahydroindazole core involves the condensation of a hydrazine derivative with a β-ketoester or a related dicarbonyl compound.[3]
Figure 1: Proposed synthesis of the ethyl ester precursor.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of ethyl 2-acetyl-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure ethyl ester.
Hydrolysis to the Carboxylic Acid
The final step to obtain the target compound is the hydrolysis of the ethyl ester.
Figure 2: Hydrolysis of the ethyl ester to the target carboxylic acid.
Experimental Protocol (General):
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Saponification: The ethyl ester is dissolved in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.
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Reaction Monitoring: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as indicated by TLC analysis.
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Isolation: The organic solvents are removed, and the remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization.
Potential Applications in Drug Discovery
The 4,5,6,7-tetrahydroindazole scaffold is a valuable pharmacophore, and its derivatives have been explored for various therapeutic applications.
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Anti-inflammatory Agents: A significant body of research has demonstrated the anti-inflammatory properties of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.[3] These compounds have shown efficacy in carrageenan-induced edema tests. It is plausible that 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid could exhibit similar biological activity, making it a target for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Enzyme Inhibition: The indazole nucleus is known to be a versatile scaffold for designing enzyme inhibitors. The carboxylic acid functional group can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues of target proteins.
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Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties.[4] However, it serves as a crucial starting point for creating bioisosteres, such as tetrazoles or hydroxamic acids, to modulate a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.[5]
Conclusion
While 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is not a widely cataloged compound, its synthesis is readily achievable from its known ethyl ester. The tetrahydroindazole core, combined with the strategic placement of methyl and carboxylic acid groups, presents a molecule of significant interest for medicinal chemists. Its structural similarity to known anti-inflammatory agents suggests a promising avenue for further investigation in drug discovery and development. This guide provides a foundational understanding and a practical framework for researchers to synthesize and explore the therapeutic potential of this and related compounds.
References
- Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52.
- Journal of the Chemical Society C: Organic. (1968). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V.
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
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CASNU.COM. (n.d.). 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
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American Elements. (n.d.). Indazoles. Retrieved from [Link]
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Chemcia. (n.d.). 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
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Ataman Kimya. (n.d.). 12-HYDROXYSTEARIC ACID. Retrieved from [Link]
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